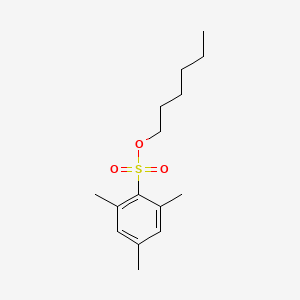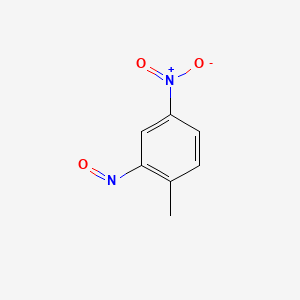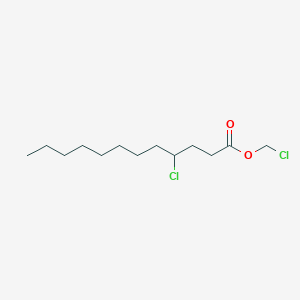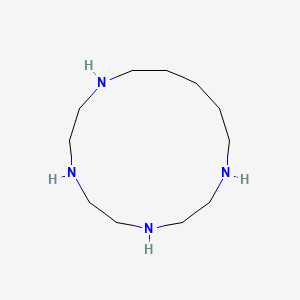![molecular formula C48H80O7 B14428776 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate CAS No. 81943-55-7](/img/structure/B14428776.png)
5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” is a complex organic compound characterized by multiple functional groups, including hydroxyl, ketone, and ester groups. This compound is likely to exhibit unique chemical properties due to its intricate structure and diverse functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the Core Structure: The cyclopenta[a]cyclopropa[e][10]annulen core can be synthesized through a series of cyclization reactions.
Functional Group Introduction: Introduction of hydroxyl, ketone, and ester groups can be achieved through selective oxidation, reduction, and esterification reactions.
Final Assembly: The final compound can be assembled by coupling the core structure with tetradecanoic acid derivatives under esterification conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Chemistry
This compound can be used as a model molecule to study complex organic reactions and mechanisms.
Biology
Medicine
Possible use in drug development, particularly in designing molecules with specific biological activities.
Industry
Applications in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
作用機序
The compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, the hydroxyl and ketone groups could participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(dodecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl dodecanoate
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(hexadecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Uniqueness
The uniqueness of “5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” lies in its specific combination of functional groups and the length of the tetradecanoate ester chain, which may impart unique chemical and biological properties.
特性
CAS番号 |
81943-55-7 |
|---|---|
分子式 |
C48H80O7 |
分子量 |
769.1 g/mol |
IUPAC名 |
(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetradecanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl tetradecanoate |
InChI |
InChI=1S/C48H80O7/c1-7-9-11-13-15-17-19-21-23-25-27-29-40(49)54-34-37-32-38-42-39(46(42,5)6)31-36(4)47(44(38)52)33-35(3)45(48(47,53)43(37)51)55-41(50)30-28-26-24-22-20-18-16-14-12-10-8-2/h32-33,36,38-39,42-43,45,51,53H,7-31,34H2,1-6H3 |
InChIキー |
KIGZCQOXJIVARU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)OC(=O)CCCCCCCCCCCCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)





![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)




